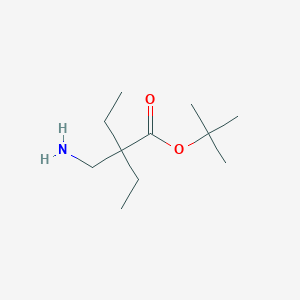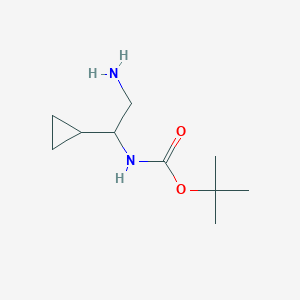amine CAS No. 1184512-54-6](/img/structure/B1527940.png)
[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine
Descripción general
Descripción
(4-Fluorophenyl)(pyrazin-2-yl)methylamine is a chemical compound with the molecular formula C12H12FN3. It has a molecular weight of 217.24 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
(4-Fluorophenyl)(pyrazin-2-yl)methylamine has a molecular weight of 217.24 . Other physical and chemical properties such as boiling point and storage conditions are not specified .
Aplicaciones Científicas De Investigación
Pharmacology: Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy. It exhibits selectivity towards ENT2 over ENT1, making it a novel candidate for targeted drug design .
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The compound’s structure allows for SAR studies to understand the relationship between its chemical structure and pharmacological activity. This can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Biochemistry: Enzyme Kinetics
Researchers can use this compound to study enzyme kinetics, particularly in enzymes involved in nucleoside transport. Its inhibitory properties can help elucidate the mechanisms of enzyme action and regulation .
Neuroscience: Neurotransmitter Uptake Studies
Given its role in inhibiting nucleoside transporters, this compound can be used to investigate the uptake and release of neurotransmitters, which may have implications for understanding neurological disorders .
Oncology: Cancer Chemotherapy
The compound’s selective inhibition of ENTs can be leveraged in cancer chemotherapy to enhance the efficacy of nucleoside analog drugs, which are used to disrupt DNA replication in cancer cells .
Molecular Biology: Gene Expression Studies
By affecting nucleoside transporters, this compound can influence the availability of nucleosides, which are the building blocks of nucleic acids, thereby affecting gene expression and cellular function .
Toxicology: Safety and Efficacy Profiling
The compound can be used in toxicological studies to assess its safety profile, including its effects on cell viability, protein expression, and cellular internalization processes .
Chemical Biology: Molecular Docking and Modeling
It can serve as a model compound for molecular docking studies to predict how it interacts with various biological targets, which is crucial for rational drug design and discovery .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-pyrazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-14-12(11-8-15-6-7-16-11)9-2-4-10(13)5-3-9/h2-8,12,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMPBYFQOMNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)



![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)
![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)


![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)